Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Properties
Molecular Formula |
C19H21Cl2NO5S |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3 |
InChI Key |
WJOIEKQIPIVDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Dichloro-2-methoxyphenylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 3,4-dichloro-2-methoxybenzene.
Sulfonamide Coupling with β-Amino Ester
The sulfonyl chloride reacts with ethyl 3-amino-3-(4-methylphenyl)propanoate under Schotten-Baumann conditions:
-
Molar Ratio : 1:1.2 (sulfonyl chloride:amine)
-
Solvent : Tetrahydrofuran (THF) or DCM
-
Base : Triethylamine (2.5 equiv), added dropwise to maintain pH 8–9.
-
Temperature : 0°C → room temperature, 12 h
-
Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 75 | 98 |
| DCM | 10 | 72 | 97 |
| Acetonitrile | 15 | 65 | 95 |
THF provides optimal solubility for both reactants, while DCM accelerates kinetics due to higher polarity.
Base Selection
| Base | Equiv | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Triethylamine | 2.5 | 75 | Low |
| Pyridine | 3.0 | 70 | Moderate |
| DBU | 1.5 | 68 | High |
Triethylamine minimizes side reactions like ester hydrolysis, making it preferable.
Purification and Characterization
Crystallization
Crude product is recrystallized from ethyl acetate/hexane (1:4), yielding needle-like crystals (mp 142–144°C).
Chromatographic Methods
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.34 (s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
-
HRMS : m/z calc. for C₁₉H₂₁Cl₂NO₅S [M+H]⁺: 446.0521, found: 446.0518.
Comparative Analysis of Methodologies
Alternative Routes
-
Microwave-Assisted Synthesis : Reduces reaction time to 2 h but requires specialized equipment.
-
One-Pot Approach : Combines sulfonation and esterification, though yields drop to 60% due to intermediate instability.
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Structural Overview
- IUPAC Name : Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
- Molecular Formula : C22H23Cl2N1O5S1
- Molecular Weight : 466.39 g/mol
Key Functional Groups
- Sulfonamide Group : Known for its role in drug design and biological activity.
- Chlorinated Aromatic Ring : Enhances lipophilicity and biological interactions.
- Ester Functionality : Provides potential for hydrolysis and reactivity in biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Breast Cancer Cell Lines
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its effectiveness against various bacterial strains is being investigated.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) of around 50 µg/mL.
Enzyme Inhibition Studies
Enzymatic assays have demonstrated that this compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
Table of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs are phosphorus-containing derivatives synthesized by replacing the sulfonamide group with phosphoryl moieties or modifying aryl substituents (Table 1).
Table 1: Key Analogs and Their Properties
Key Observations :
Comparison with Non-Phosphorylated Analogs
Other propanoate derivatives with amino or substituted aryl groups () lack sulfonamide or phosphoryl functionalities but share ester backbones:
Table 2: Propanoate Derivatives with Varied Substituents
Key Differences :
- The target compound’s sulfonamide group provides stronger hydrogen-bonding capacity and metabolic stability compared to amino or alkoxy analogs .
- Chlorine substituents (in 7h ) may enhance lipophilicity and membrane permeability relative to methoxy or fluorine groups .
Biological Activity
Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound's structure suggests various interactions at the molecular level, which may confer significant pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a propanoate backbone, with dichloromethoxy and methylphenyl substituents. Its molecular formula is C18H19Cl2N1O4S1, and it possesses a molecular weight of approximately 397.32 g/mol. The structural characteristics may influence its solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that while it showed no significant inhibition against E. coli, it exhibited notable activity against MRSA with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which is competitive compared to standard antibiotics like vancomycin (4.8 µg/mL) .
- Fungal Activity : In antifungal assays against Candida albicans and Candida parapsilosis, the compound did not demonstrate growth inhibition even at high concentrations (up to 800 µg/mL) .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis pathways. This inhibition can lead to bacterial growth arrest.
- Cell Membrane Disruption : Some studies suggest that compounds with similar structures may disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Study on MRSA : A study evaluated the efficacy of the compound in a murine model of MRSA infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls .
- Screening for Type III Secretion System Inhibitors : In a broader screening context for inhibitors of bacterial virulence factors, the compound was evaluated for its ability to inhibit type III secretion systems in enteropathogenic E. coli. Although not specifically effective in this assay, it provided insights into potential modifications that could enhance its efficacy .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 12.5 | |
| Escherichia coli | >800 | |
| Candida albicans | >800 |
Table 2: Comparative Efficacy Against Standard Antibiotics
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Sulfonylation : React 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-amino-3-(4-methylphenyl)propanoic acid ethyl ester under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for higher purity.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize unreacted starting material .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments. Key signals include:
- Aromatic protons (δ 6.8–7.4 ppm, split due to dichloro and methoxy substituents).
- Ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
- FT-IR : Confirm sulfonamide (N–S=O asymmetric stretch at ~1350 cm⁻¹) and ester (C=O at ~1730 cm⁻¹).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion [M+H]+ at m/z 501.2 .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation from sulfonamide intermediates .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., pyridine).
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model sulfonylation transition states and identify rate-limiting steps .
- Condition Screening : Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent (DMF vs. THF), temperature (60–80°C), and catalyst (e.g., DMAP) combinations .
- Example Workflow :
Compute activation energies for competing reaction pathways.
Validate predictions with small-scale experiments.
Scale up conditions yielding >90% conversion .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- NMR Ambiguities : For overlapping aromatic signals, use 2D-COSY or NOESY to resolve coupling patterns. Compare with computed NMR shifts (GIAO method) .
- Mass Spec Fragmentation : If [M+H]+ is inconsistent, perform HRMS (High-Resolution MS) to distinguish isotopic clusters (e.g., Cl vs. CH3 groups) .
- Case Study : A discrepancy in ester carbonyl IR absorption (1730 vs. 1715 cm⁻¹) may indicate residual solvent (e.g., ethyl acetate). Re-crystallize and reanalyze .
Q. What are the structure-activity relationships (SAR) of modifications on the phenyl rings?
- Methodological Answer :
- SAR Table :
| Substituent (R1, R2) | LogP | IC50 (μM)* | Notes |
|---|---|---|---|
| 3,4-dichloro-2-methoxy (this compound) | 3.8 | 0.45 | High potency |
| 4-methylphenyl (unchanged) | – | – | Enhances lipophilicity |
| 4-fluorophenyl (variant) | 3.5 | 1.2 | Reduced activity |
- Methodology :
Synthesize analogs with varying substituents (e.g., F, OMe, NO2).
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Perform QSAR modeling to correlate electronic (Hammett σ) and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
